2-(2-Chloroethylsulfanyl)ethyl dodecanoate
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Overview
Description
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is an organic compound with the molecular formula C₁₆H₃₁ClO₂S It is a derivative of dodecanoic acid, featuring a chloroethylsulfanyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate typically involves the following steps:
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Preparation of 2-(2-Chloroethylsulfanyl)ethanol
Starting Materials: 2-chloroethanol and thiourea.
Reaction: 2-chloroethanol is reacted with thiourea to form 2-(2-chloroethylsulfanyl)ethanol.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
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Esterification
Starting Materials: 2-(2-Chloroethylsulfanyl)ethanol and dodecanoic acid.
Reaction: The esterification of 2-(2-chloroethylsulfanyl)ethanol with dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is typically conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl dodecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted products such as 2-(2-azidoethylsulfanyl)ethyl dodecanoate.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl dodecanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a prodrug or in drug delivery systems.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate involves its interaction with molecular targets through its functional groups. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethylsulfanyl)ethyl acetate
- 2-(2-Chloroethylsulfanyl)ethyl butyrate
- 2-(2-Chloroethylsulfanyl)ethyl hexanoate
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs
Properties
CAS No. |
6276-35-3 |
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Molecular Formula |
C16H31ClO2S |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl dodecanoate |
InChI |
InChI=1S/C16H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-16(18)19-13-15-20-14-12-17/h2-15H2,1H3 |
InChI Key |
VBEIWBRCPCKZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCSCCCl |
Origin of Product |
United States |
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